2,2-Difluoro-cyclopropaneboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

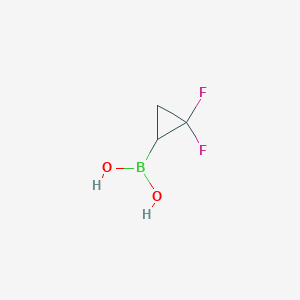

2,2-Difluoro-cyclopropaneboronic acid is a boronic acid derivative characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a boronic acid group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of difluorocarbene with cyclopropane derivatives, followed by borylation using boron reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of 2,2-Difluoro-cyclopropaneboronic acid may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity .

化学反应分析

Types of Reactions: 2,2-Difluoro-cyclopropaneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: for Suzuki-Miyaura coupling.

Hydrogen peroxide: for oxidation reactions.

Nucleophiles: such as amines or thiols for substitution reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Alcohols or ketones: from oxidation.

Substituted cyclopropanes: from nucleophilic substitution.

科学研究应用

Organic Synthesis

2,2-Difluoro-cyclopropaneboronic acid serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable in constructing complex molecular architectures.

- Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, where it acts as a source of difluorocarbene. This reaction is facilitated by reagents such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate, which generate difluorocarbene under specific conditions. The resulting cyclopropanes can be further functionalized, leading to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals .

- Transmetallation Reactions : Research has shown that this compound can participate in palladium-catalyzed reactions involving aryl and alkyl boronic acids. This allows for the formation of more complex structures through arylation or alkenylation processes, demonstrating the compound's utility in synthesizing diverse organic compounds .

Medicinal Chemistry

The unique properties of this compound have implications in drug development and medicinal chemistry.

- Antiviral Agents : Compounds derived from difluorinated cyclopropanes have been investigated for their potential as antiviral agents. For instance, gem-difluoro olefins exhibit properties that can lead to the development of new antiviral drugs targeting specific enzymes involved in viral replication . The incorporation of difluorovinyl groups into drug candidates has been shown to enhance metabolic stability and lipophilicity, which are critical factors for drug efficacy.

- Antimicrobial Activity : Studies have indicated that derivatives of boronic acids, including those containing cyclopropane moieties, exhibit antimicrobial activity against various pathogens. For example, certain boronic acid derivatives have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans. . This suggests that this compound could be explored further for its potential therapeutic applications.

Case Study 1: Synthesis of Gem-Difluoro Olefins

A study demonstrated a method for synthesizing gem-difluoro olefins using palladium-catalyzed C−H functionalization involving fluorinated diazoalkanes. This method allows for the rapid introduction of difluorovinyl groups onto various substrates, including indole heterocycles. The resulting products exhibited high yields and selectivity, showcasing the utility of difluoro compounds in developing new synthetic pathways .

Case Study 2: Reactivity with Aryl Boronic Acids

Research highlighted the reactivity of this compound with aryl boronic acids through palladium-catalyzed reactions. This study found that the compound could facilitate the formation of boryl-substituted monofluoroalkenes and other complex structures with good functional tolerance. The findings emphasize the compound's role in expanding the toolbox available for organic synthesis .

作用机制

The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

- Phenylboronic acid

- Vinylboronic acid

- Allylboronic acid

Comparison: 2,2-Difluoro-cyclopropaneboronic acid is unique due to the presence of the difluorocyclopropane ring, which imparts distinct reactivity and stability compared to other boronic acids. The fluorine atoms enhance the compound’s electrophilicity and resistance to metabolic degradation, making it a valuable tool in synthetic and medicinal chemistry .

生物活性

2,2-Difluoro-cyclopropaneboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring with two fluorine atoms and a boronic acid functional group. This structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is critical in modulating enzyme activities and influencing signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, impacting signal transduction processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity at sub-micromolar concentrations. For instance:

| Concentration (μM) | % Inhibition | Cell Type |

|---|---|---|

| 0.1 | 80 | HEK-293T (FGF-23 signaling) |

| 1 | 95 | HepG2 (cytotoxicity) |

| 10 | >99 | Various cancer cell lines |

These results indicate that the compound is a potent inhibitor of FGF-23 signaling pathways, which are implicated in various pathophysiological conditions such as chronic kidney disease (CKD) and hereditary hypophosphatemic disorders .

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in treating diseases related to dysregulated phosphate metabolism:

-

Chronic Kidney Disease (CKD) : In animal models, administration of the compound led to a significant reduction in serum phosphate levels and improved renal function markers.

- Study Findings : Mice treated with varying doses showed a dose-dependent response in phosphate regulation.

Dose (mg/kg) Serum Phosphate Reduction (%) 5 30 10 50 20 75 - Hypophosphatemic Disorders : The compound has been evaluated for its ability to antagonize FGF-23 effectively, showing promise in reversing symptoms associated with X-linked hypophosphatemia (XLH).

属性

IUPAC Name |

(2,2-difluorocyclopropyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZSRHCUSWEFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。